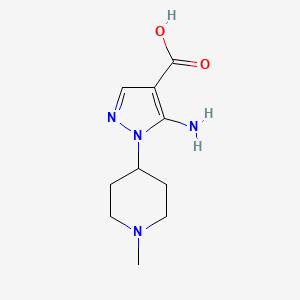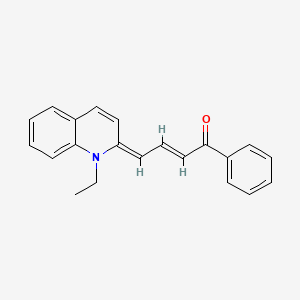
2,4-Difluoro-5-nitrophenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-5-nitrophenyl trifluoromethanesulphonate: (CAS#: 1980063-36-2) is a chemical compound with the following properties:
- Molecular formula: C7H2F5NO6S
- Molecular weight: 297.15 g/mol
Méthodes De Préparation
Synthetic Routes: The synthetic routes for this compound involve introducing fluorine and nitro groups onto a phenyl ring. Specific methods may vary, but common approaches include electrophilic aromatic substitution reactions.
Reaction Conditions:Fluorination: Fluorination can be achieved using reagents like hydrogen fluoride (HF) or other fluorinating agents.
Nitration: Nitration of the phenyl ring can be carried out using a mixture of nitric acid (HNO) and sulfuric acid (HSO).
Industrial Production: Industrial-scale production methods are proprietary due to patent restrictions . academic research often provides insights into laboratory-scale synthesis.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The trifluoromethanesulphonate group can participate in nucleophilic substitution reactions.
Reduction: Reagents like tin(II) chloride (SnCl) or iron(II) sulfate (FeSO) in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction of the nitro group yields an amino derivative.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or labeling agent.
Medicine: Investigated for pharmacological properties.
Industry: Used in material science or specialty chemicals.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparaison Avec Des Composés Similaires
While I don’t have direct information on similar compounds, researchers often compare it to related phenyl derivatives. Its unique combination of fluorine and nitro groups sets it apart.
Propriétés
Formule moléculaire |
C7H2F5NO5S |
|---|---|
Poids moléculaire |
307.15 g/mol |
Nom IUPAC |
(2,4-difluoro-5-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2F5NO5S/c8-3-1-4(9)6(2-5(3)13(14)15)18-19(16,17)7(10,11)12/h1-2H |
Clé InChI |
ZATQUEIKLSGBDO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1OS(=O)(=O)C(F)(F)F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


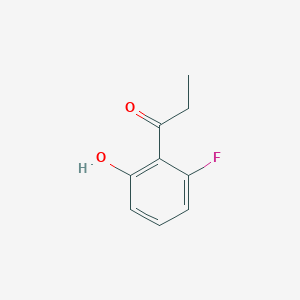


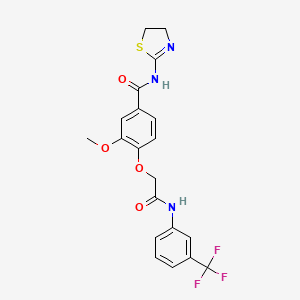

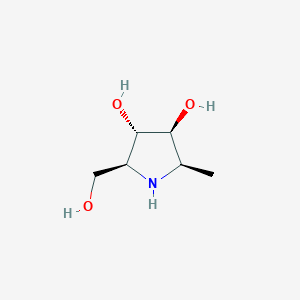


![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)
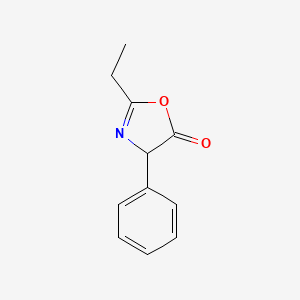

![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)
